Cas no 117607-12-2 ((S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester)
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester
- (S)-benzyl 2-methylpyrrolidine-1-carboxylate
- SCHEMBL15372095
- 117607-12-2
- Benzyl (S)-2-methylpyrrolidine-1-carboxylate
- benzyl (2S)-2-methylpyrrolidine-1-carboxylate
- (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester
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- Inchi: 1S/C13H17NO2/c1-11-6-5-9-14(11)13(15)16-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m0/s1
- InChI Key: QRXDMGQDNTUTTO-NSHDSACASA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC[C@@H]1C)=O
Computed Properties
- Exact Mass: 219.12600
- Monoisotopic Mass: 219.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.107
- PSA: 29.54000
- LogP: 2.74540
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S242635-2.5mg |
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester |
117607-12-2 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
| TRC | S242635-5mg |
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester |
117607-12-2 | 5mg |
$ 370.00 | 2022-06-03 | ||
| TRC | S242635-10mg |
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester |
117607-12-2 | 10mg |
$ 585.00 | 2022-06-03 |
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester
(S)-2-Methyl-1-pyrrolidinecarboxylic Acid Benzylester: A Comprehensive Overview
The compound with CAS No. 117607-12-2, commonly referred to as (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in contemporary research.
Structural Analysis and Synthesis
The molecular structure of (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester consists of a pyrrolidine ring substituted with a methyl group at the 2-position and a benzyl ester group at the 1-position. This configuration imparts the molecule with unique stereochemical properties, which are crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions, including alkylation, esterification, and stereo-selective processes. Recent studies have focused on optimizing these reactions to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles.
Biological Activity and Applications
Research into the biological activity of (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester has revealed its potential as a precursor in drug development. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively explored, making it a valuable tool in the construction of complex molecules. Additionally, this compound has shown promise in pharmacological studies as a modulator of enzyme activity, particularly in pathways related to neurodegenerative diseases.
Recent findings suggest that this compound may also play a role in the development of novel materials, such as biodegradable polymers and surfactants. Its ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and material science.
Synthetic Methods and Optimization
The synthesis of (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester involves a series of well-defined steps that require precise control over reaction conditions. The key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by selective substitution at the 2-position with a methyl group. The introduction of the benzyl ester group is typically achieved through esterification reactions, often utilizing coupling agents to facilitate bond formation.
Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher enantiomeric excess (ee) values for this compound, which is critical for its use in chiral resolution studies. The use of organocatalysts, such as proline derivatives, has proven particularly effective in this regard.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester is essential for its responsible use. Preliminary toxicity studies indicate that this compound exhibits low acute toxicity; however, further research is required to fully characterize its long-term effects on human health and the environment.
In terms of environmental impact, efforts are being made to develop more sustainable synthesis routes for this compound. The use of renewable feedstocks and energy-efficient reaction conditions are among the strategies being explored to minimize its ecological footprint.
Conclusion
(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzylester, with CAS No. 117607-12-2, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile applications, and promising biological profile make it a valuable asset in both academic research and industrial settings. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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